

In-Depth Technical Guide: SNT-207858 Free Base

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Compound of Interest

Compound Name: SNT-207858 free base

Cat. No.: B2846375

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Core Compound Overview

SNT-207858 is a potent and selective, orally active antagonist of the melanocortin-4 receptor (MC4R). Its development has been primarily focused on its potential therapeutic application in treating cachexia, a debilitating muscle wasting syndrome associated with chronic diseases such as cancer. By blocking the MC4R, SNT-207858 aims to counteract the anorexigenic (appetite-suppressing) and catabolic signals mediated by this receptor, thereby stimulating food intake and preserving lean body mass.

Chemical Structure and Properties

The chemical identity of **SNT-207858 free base** is well-defined, providing a foundation for its synthesis and characterization.

Molecular Formula: C32H43Cl2N5O3

Molecular Weight: 616.62 g/mol

CAS Number: 1104662-66-9

SMILES:

CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5

Mechanism of Action: MC4R Antagonism

SNT-207858 exerts its pharmacological effects by acting as an antagonist at the melanocortin-4 receptor. The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in hypothalamic nuclei that are critical for the regulation of energy homeostasis.



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Under normal physiological conditions, the MC4R is activated by the endogenous agonist α -melanocyte-stimulating hormone (α -MSH). This activation triggers a signaling cascade that leads to a decrease in food intake and an increase in energy expenditure. In pathological states like cancer cachexia, this pathway can be dysregulated, contributing to anorexia and metabolic disturbances.

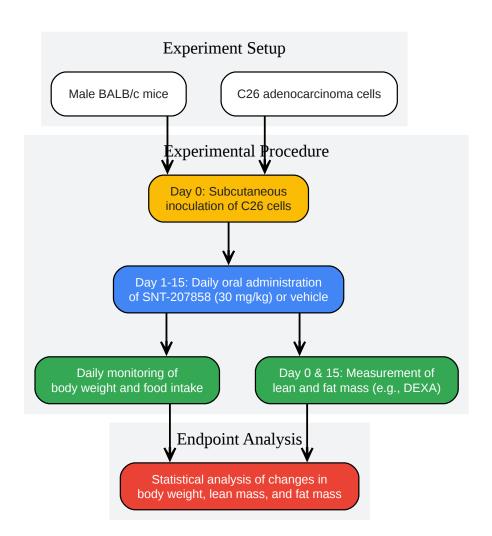
By competitively binding to the MC4R, SNT-207858 blocks the binding of α-MSH and other endogenous agonists. This inhibition of MC4R signaling is believed to disinhibit orexigenic (appetite-stimulating) pathways, leading to an increase in food intake and a reduction in energy expenditure.

Signaling Pathway

The canonical signaling pathway downstream of MC4R activation involves the Gαs subunit of the heterotrimeric G-protein. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to mediate the anorexigenic effects. SNT-207858, as an antagonist, inhibits this entire cascade.







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